Decyl 8-chloro-2-phenylquinoline-4-carboxylate
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Overview
Description
Decyl 8-chloro-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C26H30ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 8-chloro-2-phenylquinoline-4-carboxylate typically involves the reaction of 8-chloro-2-phenylquinoline-4-carboxylic acid with decanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Decyl 8-chloro-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Decyl 8-chloro-2-phenylquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Decyl 8-chloro-2-phenylquinoline-4-carboxylate involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. The molecular targets include HDAC enzymes, and the pathways involved are related to the regulation of gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2-phenylquinoline-4-carboxylic acid: A precursor in the synthesis of Decyl 8-chloro-2-phenylquinoline-4-carboxylate.
Quinoline N-oxide derivatives: Products of the oxidation of quinoline compounds.
Tetrahydroquinoline derivatives: Products of the reduction of quinoline compounds.
Uniqueness
This compound is unique due to its decyl ester group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C26H30ClNO2 |
---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
decyl 8-chloro-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H30ClNO2/c1-2-3-4-5-6-7-8-12-18-30-26(29)22-19-24(20-14-10-9-11-15-20)28-25-21(22)16-13-17-23(25)27/h9-11,13-17,19H,2-8,12,18H2,1H3 |
InChI Key |
HTTILCOCTYNYNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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